2,3-Difluoro-5-nitrobenzodifluoride
Overview
Description
2,3-Difluoro-5-nitrobenzodifluoride is a chemical compound with the molecular formula C7H2F4NO2. It is a yellow crystalline solid that is used in various fields, including medical, environmental, and industrial research. This compound is known for its potent biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where fluorine atoms are introduced to the benzene ring followed by nitration to add the nitro group . The reaction conditions often involve the use of fluorinating agents such as potassium fluoride and nitrating agents like nitric acid under controlled temperatures and pressures.
Industrial Production Methods
In industrial settings, the production of 2,3-Difluoro-5-nitrobenzodifluoride may involve large-scale nitration and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-5-nitrobenzodifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and nitro) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the fluorine atoms.
Common Reagents and Conditions
Substitution: Potassium fluoride, dimethyl sulfoxide (DMSO), and elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and room temperature.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents under acidic conditions.
Major Products Formed
Substitution: Fluorinated derivatives with different substituents.
Reduction: 2,3-Difluoro-5-aminobenzodifluoride.
Oxidation: Various oxidized fluorinated aromatic compounds.
Scientific Research Applications
2,3-Difluoro-5-nitrobenzodifluoride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-nitrobenzodifluoride involves its interaction with biological molecules through its electron-withdrawing groups. The nitro and fluorine groups enhance the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity . The molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to modulate various biochemical processes .
Comparison with Similar Compounds
Properties
IUPAC Name |
1-(difluoromethyl)-2,3-difluoro-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-5-2-3(12(13)14)1-4(6(5)9)7(10)11/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOPPGBFGSXUDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.